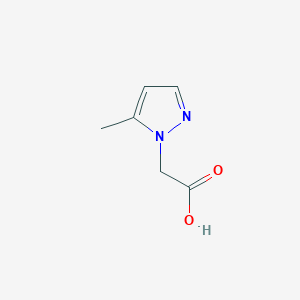

(5-methyl-1H-pyrazol-1-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5-2-3-7-8(5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXVSPAUYVSVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426993 | |

| Record name | (5-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180741-44-0 | |

| Record name | (5-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-methyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs. Its versatile structure allows for a wide array of substitutions, leading to diverse pharmacological activities. This guide focuses on a specific, yet important, derivative: (5-methyl-1H-pyrazol-1-yl)acetic acid. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview, synthesizing foundational knowledge with practical insights to empower researchers in their scientific endeavors with this compound.

Core Compound Identification and Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and an acetic acid moiety.

Molecular Formula: C₆H₈N₂O₂[1][2]

Molecular Weight: 140.14 g/mol [1][2]

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively documented in publicly available literature. However, data from closely related analogs and computational predictions can provide valuable estimates.

| Property | Value | Source/Justification |

| Melting Point | Not available | Experimental data for the specific compound is not readily available. A related compound, 3-Methyl-1-phenyl-2-pyrazoline-5-one, has a melting point of 126-128 °C, suggesting the target compound is a solid at room temperature. |

| Boiling Point | Not available | As a solid with a relatively low molecular weight, it is expected to have a high boiling point, likely undergoing decomposition before boiling at atmospheric pressure. |

| Solubility | Not available | The presence of the carboxylic acid group suggests some solubility in polar protic solvents like water and alcohols, especially under basic conditions where the carboxylate salt can form. Solubility in organic solvents will vary based on polarity. |

| pKa | Not available | The carboxylic acid moiety will have a pKa in the typical range for carboxylic acids (around 4-5), while the pyrazole ring will have a lower, more basic pKa. |

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and logical synthetic approach can be proposed based on established pyrazole chemistry.

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For the target molecule, a plausible route is the reaction of 5-methylpyrazole with an appropriate two-carbon electrophile bearing a carboxylic acid or a precursor group. A more direct and likely successful approach is the N-alkylation of 5-methylpyrazole with a haloacetic acid ester, followed by hydrolysis.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

-

To a solution of 5-methylpyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

-

Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl (5-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH, 2-3 eq) or lithium hydroxide (LiOH, 2-3 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

The product should precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, dry the organic layer, and concentrate to yield the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

-CH₃ (pyrazole ring): A singlet around δ 2.2-2.4 ppm.

-

-CH₂- (acetic acid side chain): A singlet around δ 4.8-5.0 ppm.

-

Pyrazole ring protons (H3 and H4): Two doublets in the aromatic region, likely between δ 6.0-7.5 ppm. The H4 proton is expected to be more upfield than the H3 proton.

-

-COOH: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

-CH₃: An upfield signal around δ 10-15 ppm.

-

-CH₂-: A signal around δ 50-55 ppm.

-

Pyrazole ring carbons: Three signals in the aromatic region, with the C5 carbon (bearing the methyl group) being the most downfield, followed by C3 and then C4.

-

-C=O: A downfield signal in the range of δ 170-175 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks around 2850-3150 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=N and C=C stretch (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 140.

-

Fragmentation: Expect a significant fragment corresponding to the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a peak at m/z = 95. Further fragmentation of the pyrazole ring would also be observed.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes pyrazole derivatives, including this compound, attractive starting points for drug discovery programs.

While specific, marketed drugs containing the this compound moiety are not identified, its structural motifs are present in a variety of biologically active compounds. The acetic acid side chain provides a handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships.

Potential therapeutic areas where this scaffold could be explored include:

-

Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules. The combination of the pyrazole ring, known for its presence in anti-inflammatory compounds, with a carboxylic acid group makes this an interesting scaffold for investigating new anti-inflammatory agents.[3]

-

Anticancer agents: Pyrazole derivatives have shown promise as anticancer agents through various mechanisms.[3]

-

Antimicrobial and Antifungal agents: The pyrazole nucleus is a component of some antimicrobial and antifungal compounds.

The general workflow for exploring the therapeutic potential of this compound would involve its synthesis and subsequent derivatization, followed by screening in relevant biological assays.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact: Take measures to prevent inhalation of dust or vapors, and avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Based on the MSDS for a related compound, 3-Methyl-1-phenyl-2-pyrazoline-5-one, the following hazards may be anticipated:

-

Harmful if swallowed.

-

Causes serious eye irritation.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, combined with the proven therapeutic potential of the pyrazole scaffold, makes it an attractive candidate for the generation of novel compound libraries. Further research is warranted to fully characterize its physicochemical properties, biological activities, and safety profile. This guide provides a foundational framework to support and inspire such future investigations.

References

- Sigma-Aldrich. Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazoline-5-one.

-

2A Biotech. 2-(5-METHYL-1H-PYRAZOL-1-YL)ACETIC ACID. [Link]

- AK Scientific, Inc. Safety Data Sheet for 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid.

-

Capot Chemical. MSDS of 2-(5-methyl-1H-pyrazol-3-yl)aceticacid. [Link]

- Fisher Scientific. Safety Data Sheet for 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

Sources

An In-Depth Technical Guide to the Synthesis of (5-Methyl-1H-pyrazol-1-yl)acetic Acid: A Core Directive for Researchers

This guide provides a comprehensive technical overview of the synthesis of (5-methyl-1H-pyrazol-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. We will delve into the strategic selection of starting materials, detailed reaction protocols, and the underlying chemical principles that govern each synthetic step. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most efficiently approached through a three-step sequence, commencing with the formation of the core pyrazole heterocycle, followed by N-alkylation to introduce the acetic acid moiety (in its ester form), and culminating in the hydrolysis of the ester to yield the final carboxylic acid.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of the 5-Methyl-1H-pyrazole Core

The foundational step in this synthesis is the construction of the 5-methyl-1H-pyrazole ring. The most robust and widely employed method for this is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with hydrazine.[1][2] For the synthesis of a methyl-substituted pyrazole, acetylacetone is a common and effective starting material.[3][4][5]

Causality Behind Experimental Choices

The Knorr synthesis is a classic and reliable method for constructing the pyrazole ring.[1][2] The reaction between a 1,3-dicarbonyl compound and hydrazine proceeds through a series of condensation and cyclization steps to form the stable aromatic pyrazole ring. Using an acid catalyst can facilitate the initial imine formation.[6] The choice of acetylacetone as the 1,3-dicarbonyl component directly leads to the formation of a dimethyl-substituted pyrazole. In the case of 3(5)-methylpyrazole, the tautomeric nature of the product means that the methyl group can be considered at either the 3 or 5 position.

Detailed Experimental Protocol

A well-established procedure for the synthesis of 3,5-dimethylpyrazole, a closely related analogue, is provided by Organic Syntheses, which can be adapted for the synthesis of 5-methyl-1H-pyrazole.[3]

Protocol for the Synthesis of 3,5-Dimethylpyrazole (Adaptable for 5-Methyl-1H-pyrazole)

-

In a 1-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide solution.

-

Cool the flask in an ice bath until the internal temperature reaches 15 °C.

-

Add 50 g (0.50 mol) of acetylacetone dropwise with vigorous stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

-

After the addition is complete, continue stirring the mixture at 15 °C for an additional hour.

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-liter separatory funnel and extract with 125 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with four additional 40-mL portions of diethyl ether.

-

Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Remove the ether by distillation to yield the crude product. The product can be further purified by recrystallization from petroleum ether.

Mechanistic Insights

The Knorr pyrazole synthesis proceeds through a well-understood mechanism:[1][2][6]

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring.

Step 2: N-Alkylation of 5-Methyl-1H-pyrazole

With the pyrazole core in hand, the next crucial step is the introduction of the acetic acid side chain. This is achieved via an N-alkylation reaction, typically using an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.[7][8][9]

Regioselectivity in N-Alkylation

A key consideration in the alkylation of unsymmetrical pyrazoles like 3(5)-methylpyrazole is regioselectivity. The two nitrogen atoms of the pyrazole ring are not equivalent, and alkylation can occur at either N1 or N2, leading to a mixture of isomers (1-alkyl-3-methylpyrazole and 1-alkyl-5-methylpyrazole). The outcome of this reaction is influenced by several factors:

-

Steric Hindrance: The methyl group at the 3-position sterically hinders the adjacent N2 atom. Consequently, alkylation often preferentially occurs at the less sterically encumbered N1 position, especially with bulky alkylating agents.[10]

-

Base and Solvent: The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, using potassium carbonate in a polar aprotic solvent like DMSO is known to favor N1-alkylation.[10]

Detailed Experimental Protocol

Protocol for N-Alkylation of 3-Methylpyrazole [10]

-

To a solution of 3-methylpyrazole (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 equivalents).

-

Stir the resulting suspension at room temperature for 15-30 minutes to ensure deprotonation of the pyrazole.

-

Add ethyl chloroacetate (1.1 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

Mechanistic Rationale

The N-alkylation of pyrazole with an alkyl halide is a classic example of a nucleophilic substitution reaction (SN2).

Caption: Simplified mechanism of the N-alkylation of 3(5)-methylpyrazole.

The base deprotonates the pyrazole ring to form the pyrazolate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride leaving group and forming the new N-C bond.

Step 3: Hydrolysis of Ethyl (5-Methyl-1H-pyrazol-1-yl)acetate

The final step in the synthesis is the conversion of the ethyl ester to the desired carboxylic acid. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.[11][12]

Principles of Saponification

Saponification is the hydrolysis of an ester under basic conditions.[11][12] This reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol byproduct. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid.

Detailed Experimental Protocol

General Protocol for Ester Hydrolysis [11][12]

-

Dissolve ethyl (5-methyl-1H-pyrazol-1-yl)acetate in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (typically 1 to 2 molar equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and the alcohol byproduct.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 with a strong acid, such as concentrated hydrochloric acid.

-

The carboxylic acid product may precipitate out of solution upon acidification. If so, collect the solid by filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting materials, intermediates, and the final product.

Table 1: Physical and Spectroscopic Data for Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 5-Methyl-1H-pyrazole | C₄H₆N₂ | 82.11 | 54-57 | ¹H NMR (CDCl₃, δ): ~7.3 (s, 1H, H4), ~5.9 (s, 1H, H3), ~2.3 (s, 3H, CH₃). ¹³C NMR (CDCl₃, δ): ~138 (C5), ~129 (C3), ~105 (C4), ~11 (CH₃). |

| Ethyl (5-methyl-1H-pyrazol-1-yl)acetate | C₈H₁₂N₂O₂ | 168.19 | N/A | ¹H NMR (CDCl₃, δ): ~7.4 (d, 1H, H3), ~6.0 (d, 1H, H4), ~4.8 (s, 2H, N-CH₂), ~4.2 (q, 2H, O-CH₂), ~2.2 (s, 3H, C-CH₃), ~1.3 (t, 3H, O-CH₂-CH₃). ¹³C NMR (CDCl₃, δ): ~168 (C=O), ~140 (C5), ~130 (C3), ~106 (C4), ~62 (O-CH₂), ~50 (N-CH₂), ~14 (O-CH₂-CH₃), ~11 (C-CH₃). |

| This compound | C₆H₈N₂O₂ | 140.14 | 134-136 | ¹H NMR (DMSO-d₆, δ): ~13.0 (br s, 1H, COOH), ~7.5 (d, 1H, H3), ~6.0 (d, 1H, H4), ~4.9 (s, 2H, N-CH₂), ~2.1 (s, 3H, C-CH₃). ¹³C NMR (DMSO-d₆, δ): ~170 (C=O), ~140 (C5), ~131 (C3), ~106 (C4), ~50 (N-CH₂), ~10 (C-CH₃). |

Note: The spectroscopic data presented are approximate and may vary depending on the solvent and instrument used. It is essential to acquire and interpret data on synthesized materials for confirmation.

References

-

Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved January 4, 2026, from [Link]

-

Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

-

Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved January 4, 2026, from [Link]

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

-

Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

3,5-dimethylpyrazole - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

-

Kudyakova, Y. S., Edilova, Y. O., Goryaeva, M. V., Eltsov, O. S., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10835. [Link]

- CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents. (n.d.).

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis | PDF - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Kudyakova, Y. S., Edilova, Y. O., Goryaeva, M. V., Eltsov, O. S., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10835. [Link]

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3683–3688. [Link]

-

hydrolysis of esters - Chemguide. (n.d.). Retrieved January 4, 2026, from [Link]

-

Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (n.d.). Retrieved January 4, 2026, from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

6.8: Hydrolysis of Esters - Chemistry LibreTexts. (n.d.). Retrieved January 4, 2026, from [Link]

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).

- A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. (n.d.).

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

chemical structure and IUPAC name of (5-methyl-1H-pyrazol-1-yl)acetic acid

Introduction

(5-methyl-1H-pyrazol-1-yl)acetic acid, a notable member of the pyrazole class of heterocyclic compounds, represents a significant scaffold in the landscape of medicinal chemistry and drug development. Pyrazole derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, nomenclature, physicochemical properties, and spectroscopic signature. Furthermore, a validated synthetic protocol is presented, alongside an exploration of its current and potential applications for researchers and professionals in drug development.

Chemical Structure and Nomenclature

The definitive chemical identity of a compound is established by its structure and systematic name. For the compound of interest, these are as follows:

-

IUPAC Name: 2-(5-methyl-1H-pyrazol-1-yl)acetic acid

-

CAS Number: 180741-44-0

-

Molecular Formula: C₆H₈N₂O₂

-

Molecular Weight: 140.14 g/mol

The structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. A methyl group is substituted at the 5-position of the pyrazole ring, and an acetic acid moiety is attached to the nitrogen atom at the 1-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 140.14 g/mol | |

| Molecular Formula | C₆H₈N₂O₂ | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, DMSO | General knowledge |

Synthesis of this compound: A General Protocol

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

-

To a solution of 5-methylpyrazole (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl (5-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, acidify the reaction mixture with 1N HCl to pH ~3.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (pyrazole) | ~2.2-2.4 | Singlet | 3H |

| -CH₂- (acetic acid) | ~4.8-5.0 | Singlet | 2H |

| H-3 (pyrazole) | ~7.3-7.5 | Doublet | 1H |

| H-4 (pyrazole) | ~6.0-6.2 | Doublet | 1H |

| -COOH | ~12.0-13.0 | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₃ (pyrazole) | ~10-15 |

| -CH₂- (acetic acid) | ~50-55 |

| C-4 (pyrazole) | ~105-110 |

| C-3 (pyrazole) | ~138-142 |

| C-5 (pyrazole) | ~145-150 |

| -C=O (carboxylic acid) | ~170-175 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (carboxylic acid) | 2500-3300 (broad) | Stretching vibration |

| C=O (carboxylic acid) | 1700-1725 | Stretching vibration |

| C=N (pyrazole ring) | 1500-1600 | Stretching vibration |

| C-H (aromatic/aliphatic) | 2850-3100 | Stretching vibration |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 140 | [M]⁺ (Molecular ion) |

| 95 | [M - COOH]⁺ |

| 82 | [M - CH₂COOH]⁺ |

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this moiety.[2] While specific biological activity data for this compound is not extensively documented in the provided search results, its structural features suggest potential applications in several therapeutic areas.

-

Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid functionality in the target molecule is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: The pyrazole nucleus is present in several kinase inhibitors used in cancer therapy. This compound could serve as a valuable building block for the synthesis of novel anticancer agents.

-

Antimicrobial and Antifungal Agents: The nitrogen-containing heterocyclic core of pyrazoles has been associated with antimicrobial and antifungal properties.[1]

The acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening. This makes this compound a versatile intermediate for the synthesis of more complex drug candidates.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in chemical and pharmaceutical research. This guide has provided a detailed overview of its chemical structure, properties, a general synthetic approach, and expected spectroscopic characteristics. Its role as a versatile building block for the synthesis of potentially bioactive molecules makes it a compound of high interest for researchers in drug discovery and development. Further investigation into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.

References

- Singh, K., & Phougat, H. (2024). Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation.

- Al-Ostath, A., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(16), 4987.

- (Pyrazol-4-yl)aceticyl)

- Jimeno, M. L., et al. (1997).

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. (2022). ChemistrySelect, 7(32).

- Friebolin, H. (2010). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.

- Khan, I., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure, 1315, 138249.

- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.

- PubChem. (n.d.). 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid.

- Al-Mulla, A. (2017).

- Sharma, V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1145-1151.

- Le, T. N., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(35), 31259-31275.

- PubChem. (n.d.). (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid.

- 2-Hydroxy-5-methylpyrazine - 1H and 13C NMR Spectral Analysis. (n.d.). Benchchem.

- PubChemLite. (n.d.). 2-(5-methyl-1h-pyrazol-3-yl)acetic acid.

- SpectraBase. (n.d.). 2-(5-Methyl-1H-pyrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide.

- NMR SPECTRA OF CHAPTER 1. (n.d.). AIR Unimi.

- (5-Methyl-1H-pyrazol-3-yl)-acetic acid. (n.d.). Crescent Chemical Company.

- Gupta, A., et al. (2014). synthesis and biological significance of pyrazolones: a review. International Journal of Pharmaceutical Sciences and Research, 5(6), 2086-2105.

- Synthesis-Characterization-and-In-Silico-Analysis-of-New-2-Pyrazolines.pdf. (2021).

- 2-(5-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride. (n.d.). BLDpharm.

Sources

Spectroscopic Data for (5-methyl-1H-pyrazol-1-yl)acetic acid Remains Elusive in Public Domain

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound (5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-44-0) has revealed a significant gap in publicly available scientific literature and databases. Despite its listing by various chemical suppliers, detailed experimental spectroscopic information necessary for a full technical guide is not readily accessible. This scarcity of data prevents a complete structural elucidation and characterization based on primary sources, a critical step for researchers, scientists, and drug development professionals.

While information on structurally similar compounds is available, direct experimental data for this compound remains unpublished or resides in proprietary databases. This technical guide will, therefore, outline the expected spectroscopic characteristics based on fundamental principles and data from analogous structures. It will also detail the standard methodologies for acquiring such data, providing a framework for researchers who may synthesize or acquire this compound.

Predicted Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Methyl Protons (-CH₃): A singlet integrating to three protons is anticipated for the methyl group attached to the pyrazole ring, likely in the upfield region (δ 2.0-2.5 ppm).

-

Pyrazole Ring Protons: Two distinct signals, likely doublets, are expected for the two protons on the pyrazole ring. Their chemical shifts would be influenced by the electronic environment of the heterocyclic ring.

-

Methylene Protons (-CH₂-): A singlet integrating to two protons is predicted for the methylene group of the acetic acid moiety, likely appearing in the range of δ 4.5-5.5 ppm due to the deshielding effect of the adjacent nitrogen atom and carboxylic acid group.

-

Carboxylic Acid Proton (-COOH): A broad singlet, often far downfield (δ 10-13 ppm), is expected for the acidic proton of the carboxylic acid group. This signal's position and appearance can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms. Key expected signals include:

-

Methyl Carbon (-CH₃): A signal in the upfield region (δ 10-20 ppm).

-

Pyrazole Ring Carbons: Three distinct signals for the three carbon atoms of the pyrazole ring.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon, influenced by the neighboring nitrogen and carbonyl group.

-

Carbonyl Carbon (-C=O): A signal in the downfield region (δ 170-180 ppm), characteristic of a carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the methyl and methylene groups.

-

C=N and C=C Stretches: Bands in the 1400-1650 cm⁻¹ region associated with the pyrazole ring.

-

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ range for the C-O single bond of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₈N₂O₂ = 140.14 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid moiety. Fragmentation of the pyrazole ring itself would also contribute to the overall spectrum.

Experimental Protocols

For researchers who synthesize or obtain this compound, the following are standard protocols for acquiring the necessary spectroscopic data.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment). The choice of solvent is crucial and can affect the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Data Acquisition

-

Sample Preparation: For a solid sample, the compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Spectrum Acquisition: Record the IR spectrum over the standard range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for techniques like Electron Ionization (EI).

-

Ionization: Ionize the sample using the chosen method (e.g., EI, ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Workflow

The general workflow for the characterization of a synthesized chemical compound like this compound is depicted below.

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

The absence of publicly available experimental spectroscopic data for this compound highlights a critical need for open data sharing within the scientific community. While predictions based on chemical principles and analogous structures provide a useful theoretical framework, they cannot replace empirical data. Researchers and organizations that synthesize this compound are encouraged to publish their characterization data to enrich the collective body of scientific knowledge and facilitate future research and development in fields that utilize pyrazole derivatives.

References

Due to the lack of specific literature containing the requested spectroscopic data for this compound, a conventional reference list pointing to primary data sources cannot be provided. The information presented is based on established principles of spectroscopic interpretation. For foundational knowledge on the techniques discussed, the following types of resources are recommended:

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Online spectral databases such as the Spectral Database for Organic Compounds (SDBS)

solubility and stability of (5-methyl-1H-pyrazol-1-yl)acetic acid

An In-depth Technical Guide to the Solubility and Stability of (5-Methyl-1H-pyrazol-1-yl)acetic Acid

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2] Derivatives of this five-membered diazole ring system exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4][5] The therapeutic success of pyrazole-containing drugs like Celecoxib and Sildenafil underscores the continued interest in novel analogues.[1][2]

This compound (MPAA) is one such derivative, featuring a methyl group and an acetic acid moiety attached to the pyrazole core. These functional groups are anticipated to modulate the molecule's physicochemical properties, which are paramount for its journey from a laboratory curiosity to a potential therapeutic agent. Understanding the solubility and stability of MPAA is a non-negotiable prerequisite for any meaningful drug development program. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities and shelf-life.

This technical guide provides a comprehensive examination of the critical solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is the first step in any pre-formulation assessment.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 180741-44-0 | [6][7] |

| Molecular Formula | C₆H₈N₂O₂ | [6] |

| Molecular Weight | 140.14 g/mol | [6] |

| 2D Structure |  | N/A |

Note: The 2D structure is a representative image.

The structure of MPAA contains both a weakly basic pyrazole ring and an acidic carboxylic acid group. This amphoteric nature suggests that its aqueous solubility will be highly dependent on pH.

Aqueous Solubility Profile

Aqueous solubility is a critical determinant of a drug's bioavailability. For MPAA, the presence of the carboxylic acid group (pKa typically ~4-5) is the primary driver of its pH-dependent solubility. At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in aqueous media.

Experimental Protocol: Thermodynamic Solubility Assessment

The shake-flask method (ICH guideline Q6A) remains the gold standard for determining thermodynamic solubility. This protocol ensures that a true equilibrium is reached between the solid-state compound and the solution.

Objective: To determine the equilibrium solubility of MPAA in various aqueous buffers and a relevant organic solvent.

Materials:

-

This compound (solid, >99% purity)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate Buffer, pH 3.0

-

Acetate Buffer, pH 5.0

-

Dimethyl Sulfoxide (DMSO)

-

HPLC-grade water, acetonitrile, and formic acid

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (PTFE or PVDF)

-

Calibrated HPLC-UV system

Methodology:

-

Preparation: Add an excess of solid MPAA to each vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., PBS pH 7.4) to each vial. Prepare triplicates for each condition.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to reach thermodynamic equilibrium.

-

Sample Collection: After equilibration, allow the vials to stand for at least 1 hour to let undissolved solids settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Dilute the clear filtrate with an appropriate mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted samples by a validated stability-indicating HPLC-UV method. Calculate the concentration against a standard curve of known MPAA concentrations.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Illustrative Solubility Data

The following table presents plausible, illustrative data for MPAA, reflecting expected physicochemical behavior.

| Solvent System | pH | Temperature (°C) | Illustrative Solubility (µg/mL) |

| Citrate Buffer | 3.0 | 25 | 150 |

| Acetate Buffer | 5.0 | 25 | 1,200 |

| PBS | 7.4 | 25 | > 10,000 |

| DMSO | N/A | 25 | > 50,000 |

This data is for illustrative purposes only and must be confirmed experimentally.

Stability Profile and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a critical tool in drug development. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways, identify degradation products, and establish the stability-indicating nature of the analytical methods used.[8][9]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of MPAA under hydrolytic, oxidative, thermal, and photolytic stress conditions as mandated by ICH guidelines (Q1A/Q1B).[10]

General Procedure:

-

Prepare a stock solution of MPAA (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

For each stress condition, mix the MPAA stock with the stressor in a clear glass vial.

-

Expose the solution to the specified condition for a defined period.

-

At appropriate time points, withdraw an aliquot, neutralize the reaction if necessary (e.g., for acid/base hydrolysis), and dilute for HPLC analysis.

-

Aim for 5-20% degradation.[10] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Stressor: 0.1 M to 1 M Hydrochloric Acid (HCl).[10]

-

Conditions: Heat at 60-80°C for up to 72 hours.

-

Neutralization: Add an equivalent amount of NaOH before analysis.

-

Rationale: Simulates acidic environments (e.g., the stomach) and probes for acid-labile functional groups.

-

-

Base Hydrolysis:

-

Stressor: 0.1 M to 1 M Sodium Hydroxide (NaOH).[10]

-

Conditions: Heat at 60-80°C for up to 72 hours.

-

Neutralization: Add an equivalent amount of HCl before analysis.

-

Rationale: Simulates alkaline environments and probes for base-labile groups. The pyrazole ring itself is generally stable, but substituents can be affected.

-

-

Oxidative Degradation:

-

Stressor: 3% Hydrogen Peroxide (H₂O₂).[10]

-

Conditions: Room temperature for up to 72 hours.

-

Rationale: Tests susceptibility to oxidation. The nitrogen atoms in the pyrazole ring or the benzylic-like protons on the acetic acid chain could be sites of oxidation.

-

-

Thermal Degradation:

-

Stressor: Heat.

-

Conditions: Expose the solid drug substance and a solution to dry heat (e.g., 80°C) for up to one week.

-

Rationale: Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.

-

-

Photostability:

-

Stressor: Light exposure according to ICH Q1B guidelines.

-

Conditions: Expose solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A dark control sample, wrapped in aluminum foil, must be run in parallel.

-

Rationale: Determines if the molecule is light-sensitive, which has significant implications for manufacturing, packaging, and storage.

-

Workflow for Forced Degradation Studies

Caption: General Workflow for Forced Degradation Studies.

Illustrative Stability Data

The following table summarizes plausible outcomes from forced degradation studies of MPAA.

| Stress Condition | Reagent/Setting | Time | Illustrative Degradation (%) | Potential Degradation Pathway |

| Acid Hydrolysis | 1 M HCl, 80°C | 24 h | < 5% | Generally stable; potential for minor ring protonation effects. |

| Base Hydrolysis | 1 M NaOH, 80°C | 24 h | < 5% | Generally stable; pyrazole ring is robust. |

| Oxidation | 3% H₂O₂, RT | 24 h | 15% | N-oxidation on the pyrazole ring. |

| Thermal (Solution) | 80°C | 72 h | < 2% | Thermally stable in solution. |

| Photostability | ICH Q1B | N/A | 10% | Photolytic rearrangement or oxidation. |

This data is for illustrative purposes only and must be confirmed experimentally.

Analytical Considerations

All solubility and stability studies must be supported by a validated, stability-indicating analytical method.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for these studies. The method must be able to separate the parent MPAA peak from any degradation products, impurities, or excipients.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying the molecular weights of degradation products formed during stress testing. This information is the first step in structural elucidation of unknown degradants.

-

Nuclear Magnetic Resonance (NMR): For novel or significant degradation products, isolation followed by NMR spectroscopy is often required for unambiguous structural confirmation.

Conclusion

This compound possesses physicochemical characteristics that are favorable for a drug candidate. Its pH-dependent aqueous solubility, driven by the carboxylic acid moiety, provides a clear path for developing aqueous formulations and predicts good solubility in the physiological pH range of the intestine. The pyrazole core imparts significant chemical stability, with the molecule showing resistance to hydrolytic and thermal stress. Mild susceptibility to oxidative and photolytic conditions is noted, which provides crucial information for guiding manufacturing process controls, formulation development (e.g., inclusion of antioxidants), and packaging selection (e.g., light-resistant containers).

The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of MPAA's solubility and stability. Rigorous execution of these studies is a fundamental requirement to de-risk the development process and build a comprehensive data package for regulatory submission.

References

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. [Link][1][2]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Angewandte Chemie International Edition, 50(44), 10234-10271. [Link]

-

Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(9), 13957-13977. [Link]

-

PubChem. (n.d.). 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (5-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

Rasmussen, H. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Khan, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4933. [Link]

-

Sharma, A., & Sharma, R. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. [Link]

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

ResearchGate. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. [Link]

-

International Journal of Drug Development and Research. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(22), 7984. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Pyrazole Scaffold: A Historical and Mechanistic Guide to a Cornerstone of Medicinal Chemistry

This in-depth technical guide explores the rich history and pivotal discoveries of pyrazole-based compounds in medicinal chemistry. We will delve into the origins of this versatile scaffold, from its natural discovery to its rise as a privileged structure in modern drug development. This guide is designed for researchers, scientists, and drug development professionals, offering not just a historical overview but also a deep dive into the causality behind experimental choices, self-validating protocols, and the intricate mechanisms of action that have made pyrazole-containing drugs indispensable therapeutic agents.

Part 1: The Genesis of a Privileged Scaffold

The story of pyrazole in medicinal chemistry is a testament to how a simple heterocyclic ring can become a foundational element in the design of life-changing therapeutics. Its journey from a natural curiosity to a cornerstone of blockbuster drugs is a narrative of chemical ingenuity and a deepening understanding of biological systems.

From Watermelon Seeds to the Chemist's Bench

The first encounter with a naturally occurring pyrazole was the isolation of β-(1-pyrazolyl)-alanine from the seeds of watermelon (Citrullus vulgaris) in 1959.[1][2] However, the synthetic history of pyrazole predates this discovery by several decades. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883.[3] This was followed by the synthesis of the parent pyrazole compound by Eduard Buchner in 1889.[3][4] These early synthetic efforts laid the groundwork for the extensive exploration of pyrazole chemistry that would follow.

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of physicochemical properties that make it highly attractive for medicinal chemistry applications.[5][6] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor.[6] This dual nature, combined with its aromaticity and metabolic stability, allows the pyrazole scaffold to serve as a versatile framework for interacting with a wide range of biological targets.[6][7]

Caption: General structure of the pyrazole ring with atom numbering.

Part 2: Landmark Discoveries and Therapeutic Breakthroughs

The true impact of the pyrazole scaffold became evident with the development of several groundbreaking drugs that addressed significant unmet medical needs. These discoveries not only validated the utility of pyrazole in medicinal chemistry but also revolutionized the treatment of various diseases.

The Anti-inflammatory Revolution: Selective COX-2 Inhibitors

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in the development of anti-inflammatory drugs.[8] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[8] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Case Study: The Discovery and Development of Celecoxib (Celebrex®)

A team at the Searle division of Monsanto, led by John Talley, embarked on a mission to discover a selective COX-2 inhibitor.[8][9][10] Their efforts culminated in the discovery of celecoxib, a diaryl-substituted pyrazole.[9][10] Celecoxib was the first selective COX-2 inhibitor to be approved by the FDA in 1998 for the treatment of osteoarthritis and rheumatoid arthritis.[8][9][11]

The selectivity of celecoxib for COX-2 is attributed to its unique structure. The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1.[10] The bulky sulfonamide group on one of the phenyl rings of celecoxib fits into this side pocket, allowing for a stable and selective interaction with the COX-2 enzyme.[10]

Caption: Signaling pathway of COX-2 inhibition by Celecoxib.

Modulating the Endocannabinoid System: CB1 Receptor Antagonists

The endocannabinoid system, particularly the cannabinoid 1 (CB1) receptor, plays a crucial role in regulating appetite and energy metabolism. This made the CB1 receptor an attractive target for the development of anti-obesity drugs.

Case Study: The Rise and Fall of Rimonabant (Acomplia®)

Rimonabant, a pyrazole derivative, was discovered and developed by Sanofi-Aventis as a selective CB1 receptor inverse agonist.[12][13] It was the first in its class to be approved for the treatment of obesity in Europe in 2006.[12][14] Rimonabant demonstrated efficacy in promoting weight loss and improving metabolic parameters.[15][16]

However, post-marketing surveillance revealed a significant incidence of serious psychiatric side effects, including depression and suicidal ideation.[14][15][16] These safety concerns ultimately led to the withdrawal of rimonabant from the market worldwide in 2008.[12][15] The story of rimonabant serves as a critical lesson in drug development, highlighting the importance of thoroughly understanding the central effects of a drug target.

A New Era for Erectile Dysfunction: PDE5 Inhibitors

The discovery of the role of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway in penile erection opened up a new avenue for the treatment of erectile dysfunction (ED). Phosphodiesterase type 5 (PDE5) is the enzyme responsible for the degradation of cGMP in the corpus cavernosum.

Case Study: The Serendipitous Discovery of Sildenafil (Viagra®)

Sildenafil, with its characteristic pyrazolo-pyrimidinone core, was initially developed by Pfizer for the treatment of angina.[17][18] During clinical trials, an unexpected side effect was observed: an increase in penile erections. This led to a shift in the drug's development program, and sildenafil was subsequently approved for the treatment of ED in 1998.[19]

Sildenafil acts as a potent and selective inhibitor of PDE5.[19] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation, increased blood flow to the penis, and a sustained erection in the presence of sexual stimulation.[19]

Caption: Mechanism of action of Sildenafil on the cGMP pathway.

Anabolic Steroids with a Pyrazole Fusion: The Story of Stanozolol

Stanozolol, marketed as Winstrol, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[20][21] It was developed by Winthrop Laboratories in 1962.[20][21] A unique feature of stanozolol's structure is a pyrazole ring fused to the A-ring of the steroid nucleus at the [3,2-c] position.[21] This modification is believed to contribute to its higher anabolic to androgenic ratio compared to testosterone.[22] Medically, stanozolol has been used to treat conditions like hereditary angioedema and anemia.[20] However, it is more widely known for its misuse in sports as a performance-enhancing drug.[20]

Targeting Cellular Signaling: Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[23][24] The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[24]

Several FDA-approved kinase inhibitors feature a pyrazole core, including:

-

Crizotinib: An inhibitor of ALK and ROS1 kinases used to treat certain types of non-small cell lung cancer.

-

Ruxolitinib: A JAK1 and JAK2 inhibitor for the treatment of myelofibrosis and polycythemia vera.[24]

Part 3: The Medicinal Chemist's Toolkit: Synthesis and Optimization

The widespread use of pyrazoles in medicinal chemistry is also due to their accessible and versatile synthesis.

Core Synthesis Strategies

One of the most common and historically significant methods for synthesizing pyrazoles is the Knorr pyrazole synthesis , which involves the condensation of a β-diketone with a hydrazine.[4] Another widely employed method is the reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[4][25]

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole via the condensation of a chalcone (an α,β-unsaturated ketone) with phenylhydrazine.

Materials:

-

Chalcone derivative (1.0 eq)

-

Phenylhydrazine hydrochloride (1.2 eq)

-

Sodium acetate (2.0 eq)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

To a solution of the chalcone derivative in ethanol, add phenylhydrazine hydrochloride and sodium acetate.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR (¹H and ¹³C), and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of pyrazole derivatives can be finely tuned by modifying the substituents on the pyrazole ring.[5] For example, in the case of the cannabinoid receptor antagonist rimonabant and its analogs, SAR studies revealed that:

-

A para-substituted phenyl ring at the 5-position is crucial for potent CB1 antagonistic activity.[26][27]

-

A 2,4-dichlorophenyl substituent at the 1-position is optimal for binding.[26][28]

Table 1: SAR of Pyrazole-Based CB1 Receptor Antagonists

| Compound | R1 (Position 1) | R5 (Position 5) | CB1 Ki (nM) |

| SR141716A (Rimonabant) | 2,4-Dichlorophenyl | 4-Chlorophenyl | 1.8 |

| Analog 1 | 4-Chlorophenyl | 4-Chlorophenyl | 19 |

| Analog 2 | 2,4-Dichlorophenyl | Phenyl | 7 |

| Analog 3 | 2,4-Dichlorophenyl | 4-Iodophenyl | 7.5 |

Data compiled from literature sources.[28]

Part 4: Future Directions and Emerging Targets

The story of pyrazole in medicinal chemistry is far from over. Its remarkable versatility continues to be exploited in the development of novel therapeutic agents. Current research is focused on exploring pyrazole-based compounds for a wide range of new applications, including the treatment of neurodegenerative diseases, infectious diseases, and various types of cancer.[23][29][30] The metabolic stability and favorable physicochemical properties of the pyrazole scaffold also make it an attractive component in the design of novel drug modalities such as PROTACs (PROteolysis TArgeting Chimeras).

The enduring legacy of the pyrazole ring in medicinal chemistry underscores the power of a privileged scaffold. From its humble beginnings to its central role in blockbuster drugs, the pyrazole nucleus has proven to be an invaluable tool in the quest for new and effective medicines.

References

- Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- The Significance of Pyrazole Deriv

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)

- Celecoxib - Wikipedia.

- Celecoxib History - News-Medical.net.

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal.

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. [Link]

- Rimonabant - Wikipedia.

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. [Link]

- Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. [Link]

- Rimonabant: From RIO to Ban - PMC - PubMed Central - NIH.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central.

- What is Stanozolol used for?

- Stanozolol - Wikipedia.

- Cannabinoid Antagonist Drug Will be Marketed for Weight Loss - O'Shaughnessy's.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

-

(PDF) Rimonabant: from RIO to Ban - ResearchGate. [Link]

- Rimonabant - YouTube.

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.

- Sildenafil Citrate | C28H38N6O11S | CID 135413523 - PubChem.

- Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors - NIH.

- Stanozolol as a novel therapeutic agent in derm

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. news-medical.net [news-medical.net]

- 12. Rimonabant - Wikipedia [en.wikipedia.org]

- 13. beyondthc.com [beyondthc.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]